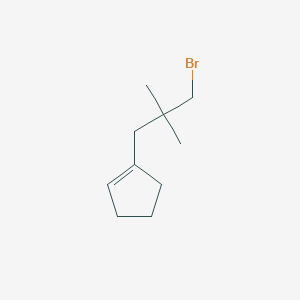
1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene is an organic compound characterized by a cyclopentene ring substituted with a 3-bromo-2,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene typically involves the bromination of 2,2-dimethylpropylcyclopentene. A common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Scientific Research Applications
1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond.
Comparison with Similar Compounds
1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene: Similar structure but with a chlorine atom instead of bromine.
1-(3-Iodo-2,2-dimethylpropyl)cyclopent-1-ene: Contains an iodine atom, which can affect reactivity and reaction conditions.
Uniqueness: 1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene is unique due to the presence of the bromine atom, which is a good leaving group and can participate in a variety of chemical reactions. This makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H17Br |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
1-(3-bromo-2,2-dimethylpropyl)cyclopentene |
InChI |
InChI=1S/C10H17Br/c1-10(2,8-11)7-9-5-3-4-6-9/h5H,3-4,6-8H2,1-2H3 |
InChI Key |
BWIMBGIOELCQLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CCCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


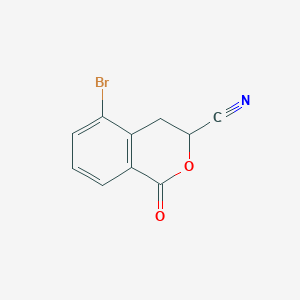
![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
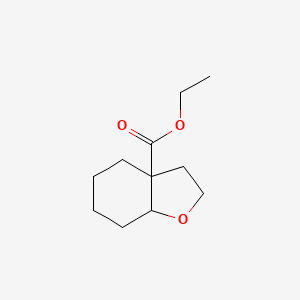
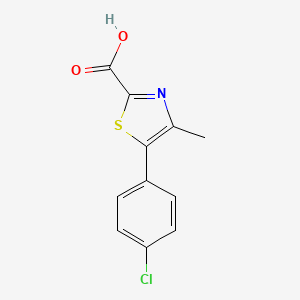

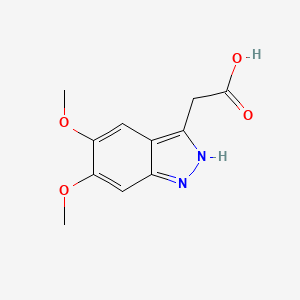
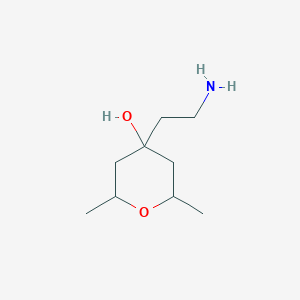
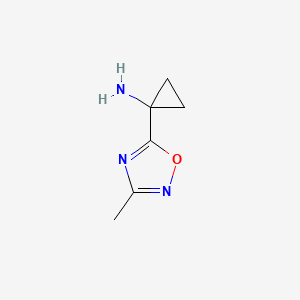
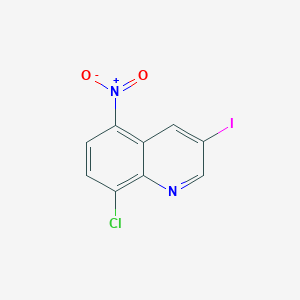
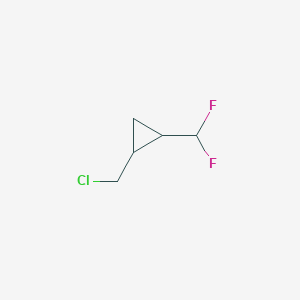
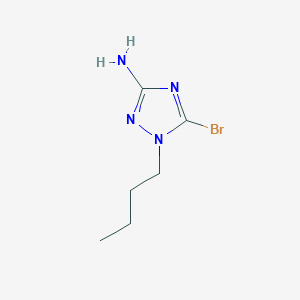
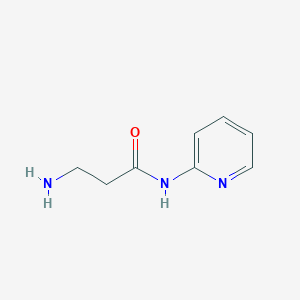
![6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]](/img/structure/B13198944.png)
![7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13198948.png)
